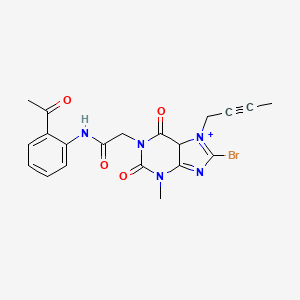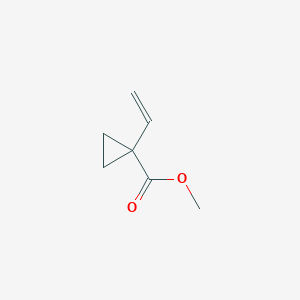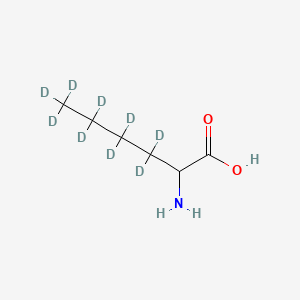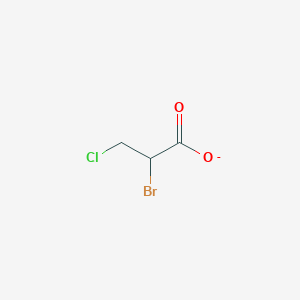
Bromochloromethylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromochloromethylacetate is a dihalogen-substituted acetaldehyde, known for its chemical properties and applications in various fields. It is classified as a disinfection byproduct, commonly found in water treatment plants . The compound has the molecular formula C3H4BrClO2 and a molecular weight of 186.41 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Bromochloromethylacetate can be synthesized through various chemical reactions involving the substitution of hydrogen atoms in acetaldehyde with bromine and chlorine atoms. One common method involves the reaction of acetaldehyde with bromine and chlorine in the presence of a catalyst under controlled conditions . The reaction typically requires a temperature range of 0-5°C and a reaction time of several hours to ensure complete substitution.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and to prevent any side reactions .
化学反応の分析
Types of Reactions
Bromochloromethylacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used to replace the halogen atoms.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted acetates depending on the nucleophile used
科学的研究の応用
Bromochloromethylacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a disinfectant.
作用機序
The mechanism by which bromochloromethylacetate exerts its effects involves the interaction with cellular components, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound targets specific molecular pathways, including the inhibition of protein synthesis and interference with membrane permeability . These actions result in the antimicrobial and disinfectant properties of this compound.
類似化合物との比較
Similar Compounds
- Bromoacetate
- Chloroacetate
- Dichloroacetate
- Dibromoacetate
Comparison
Bromochloromethylacetate is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity compared to other similar compounds. For example, bromoacetate and chloroacetate contain only one halogen atom, resulting in different reactivity and applications. Dichloroacetate and dibromoacetate, on the other hand, have two identical halogen atoms, which also affect their chemical behavior and uses .
特性
分子式 |
C3H3BrClO2- |
|---|---|
分子量 |
186.41 g/mol |
IUPAC名 |
2-bromo-3-chloropropanoate |
InChI |
InChI=1S/C3H4BrClO2/c4-2(1-5)3(6)7/h2H,1H2,(H,6,7)/p-1 |
InChIキー |
MFOIWFLUIZZMQL-UHFFFAOYSA-M |
正規SMILES |
C(C(C(=O)[O-])Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


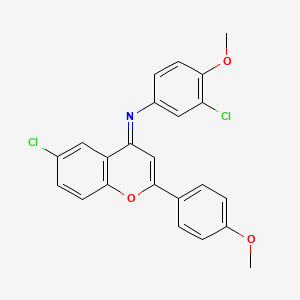

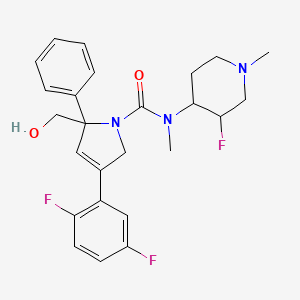

![1,3-Dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]-1,3-diazinane-2,4-dione](/img/structure/B12297844.png)
